LSD1 Inhibitory Activity: This Compound as a Defined Low-Potency Benchmark vs. Optimized Congeners
The target compound exhibits an LSD1 IC₅₀ of approximately 10,000 nM (10 µM) in a recombinant human LSD1 assay measuring H₂O₂ production via Amplex Red [1]. This potency is roughly 2× weaker than the unsubstituted parent hit inhibitor 1 (IC₅₀ = 18.4 µM) and substantially weaker than optimized leads 26 (IC₅₀ = 4.64 µM) and 30 (IC₅₀ = 4.35 µM) reported in the hit-to-lead campaign [2].
| Evidence Dimension | LSD1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 10,000 nM (10 µM) |
| Comparator Or Baseline | Hit inhibitor 1: IC₅₀ = 18.4 µM; Lead 26: IC₅₀ = 4.64 µM; Lead 30: IC₅₀ = 4.35 µM |
| Quantified Difference | Target compound is ~2× less potent than hit 1 and ~2.1–2.3-fold weaker than optimized leads 26/30 |
| Conditions | Recombinant human LSD1 inhibition assay; 30-min incubation; H₂O₂ detection via Amplex Red with methylated peptide substrate |
Why This Matters
This defines the compound as a low-activity benchmark, providing a critical reference point for SAR libraries where 4,6-dimethyl substitution on the benzothiazole ring is shown to abrogate LSD1 inhibition, helping procurement officers select the correct negative control.
- [1] BindingDB. BDBM50067587 (CHEMBL3402055): LSD1 IC₅₀ = 1.00×10⁴ nM. Accessed 2026. View Source
- [2] Al bustanji D, Alnabulsi S, Al-Hurani EA. Hit-to-lead optimization of amino-carboxamide benzothiazoles as LSD1 inhibitors. Med Chem Res. 2023;32(5):910-929. View Source
